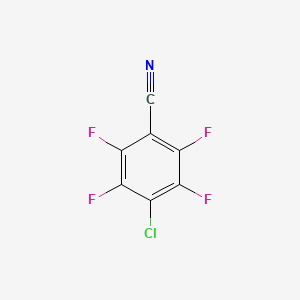
Benzonitrile, 4-chloro-2,3,5,6-tetrafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-chloro-2,3,5,6-tetrafluoro-: is an organic compound with the molecular formula C7HClF4N This compound is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and four fluorine atoms It is a white solid that is sparingly soluble in water but readily soluble in organic solvents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-chloro-2,3,5,6-tetrafluoro- typically involves the halogenation of benzonitrile derivatives. One common method is the fluorination of 4-chlorobenzonitrile using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound can be achieved through the ammoxidation of 4-chlorotoluene followed by fluorination. The ammoxidation process involves the reaction of 4-chlorotoluene with ammonia and oxygen in the presence of a catalyst to form 4-chlorobenzonitrile. This intermediate is then subjected to fluorination to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzonitrile, 4-chloro-2,3,5,6-tetrafluoro- can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding benzoic acid derivatives or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of substituted benzonitrile derivatives.
Oxidation: Formation of 4-chloro-2,3,5,6-tetrafluorobenzoic acid.
Reduction: Formation of 4-chloro-2,3,5,6-tetrafluoroaniline.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Employed in the development of new materials with unique properties.
Biology and Medicine:
- Investigated for its potential use in drug development due to its ability to interact with biological targets.
- Studied for its antimicrobial and anticancer properties.
Industry:
- Utilized in the production of pigments and dyes.
- Applied in the manufacture of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of benzonitrile, 4-chloro-2,3,5,6-tetrafluoro- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Chlorobenzonitrile: Similar structure but lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,3,4,5,6-Pentafluorobenzonitrile: Contains an additional fluorine atom, which can further influence its reactivity and applications.
4-Nitrobenzonitrile: Substituted with a nitro group instead of chlorine and fluorine, leading to different chemical behavior.
Uniqueness: Benzonitrile, 4-chloro-2,3,5,6-tetrafluoro- is unique due to the presence of both chlorine and multiple fluorine atoms on the benzene ring. This combination imparts distinct electronic and steric effects, making it valuable for specific synthetic applications and research purposes.
Properties
CAS No. |
31469-84-8 |
|---|---|
Molecular Formula |
C7ClF4N |
Molecular Weight |
209.53 g/mol |
IUPAC Name |
4-chloro-2,3,5,6-tetrafluorobenzonitrile |
InChI |
InChI=1S/C7ClF4N/c8-3-6(11)4(9)2(1-13)5(10)7(3)12 |
InChI Key |
HRAYDLZYQKMUDS-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)F)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















